N-(4-Chlorophenyl)-N-((trichloromethyl)thio)methanesulfonamide
Description
N-(4-Chlorophenyl)-N-((trichloromethyl)thio)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. This compound, in particular, has unique properties due to the presence of both chlorophenyl and trichloromethylthio groups.
Properties
CAS No. |
3572-86-9 |
|---|---|
Molecular Formula |
C8H7Cl4NO2S2 |
Molecular Weight |
355.1 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-(trichloromethylsulfanyl)methanesulfonamide |
InChI |
InChI=1S/C8H7Cl4NO2S2/c1-17(14,15)13(16-8(10,11)12)7-4-2-6(9)3-5-7/h2-5H,1H3 |
InChI Key |
IPCRTPZFAGFLMA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=C(C=C1)Cl)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-((trichloromethyl)thio)methanesulfonamide typically involves the reaction of 4-chloroaniline with trichloromethylthiol in the presence of a sulfonating agent. Common reagents used in this synthesis include sulfuric acid or chlorosulfonic acid. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N-((trichloromethyl)thio)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorophenyl)-N-((trichloromethyl)thio)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N-((trichloromethyl)thio)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N-methylmethanesulfonamide
- N-(4-Chlorophenyl)-N-ethylmethanesulfonamide
- N-(4-Chlorophenyl)-N-(trichloromethyl)thioacetamide
Uniqueness
N-(4-Chlorophenyl)-N-((trichloromethyl)thio)methanesulfonamide is unique due to the presence of the trichloromethylthio group, which imparts distinct chemical and biological properties. This makes it different from other sulfonamides that may lack this functional group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
